Rosiglitazone is a synthetic compound belonging to the thiazolidinedione class. [] These compounds act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). [] While primarily recognized for its role in glucose metabolism, PPARγ is also expressed in various cell types, including those involved in inflammation and immune responses. [, ] Rosiglitazone, through its interaction with PPARγ, exerts effects on various cellular processes such as lipid metabolism, insulin sensitization, and inflammation. [, ]
Rosiglitazone has been extensively studied for its role in managing type 2 diabetes mellitus. Its ability to improve insulin sensitivity and regulate glucose metabolism makes it a subject of interest in understanding the pathogenesis of diabetes and developing potential therapeutic interventions. [, , , ]
Studies explored the potential of rosiglitazone in managing cardiovascular conditions, focusing on its anti-inflammatory and potential anti-atherogenic properties. [, , , , ]
Rosiglitazone has garnered attention in cancer research, particularly its effects on tumor cell proliferation, apoptosis, and the tumor microenvironment. Studies explored its potential in managing various cancers, including osteosarcoma, prolactinoma, and retinoblastoma. [, , , ]
The role of rosiglitazone in mitigating renal fibrosis and its potential therapeutic application in conditions like autosomal dominant polycystic kidney disease have been investigated. []
Rosiglitazone has been studied for its effects on lung inflammation, particularly in the context of chronic obstructive pulmonary disease. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: